This compound can be derived from the metabolism of threonine and is often studied in the context of metabolic pathways involving amino acids. It is particularly noteworthy in the field of cancer research, where it has been identified as a potential biomarker for certain mutations in isocitrate dehydrogenase genes associated with acute myeloid leukemia. The compound belongs to the broader class of hydroxy acids, which are characterized by the presence of multiple hydroxyl groups (-OH) attached to a carbon skeleton.
The synthesis of (2R,3R)-2,3-dihydroxybutanoic acid can be achieved through various methods:
The molecular formula of (2R,3R)-2,3-dihydroxybutanoic acid is . Its structure features:
(2R,3R)-2,3-dihydroxybutanoic acid can participate in several chemical reactions:
(2R,3R)-2,3-dihydroxybutanoic acid acts as a substrate in various enzymatic reactions. Its mechanism of action involves:
In the context of acute myeloid leukemia, this compound has been implicated in metabolic dysregulation associated with mutations in isocitrate dehydrogenase genes. It serves as a biomarker reflecting changes in cellular metabolism due to these mutations.
Techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used for characterizing this compound and confirming its structure.
(2R,3R)-2,3-dihydroxybutanoic acid has diverse applications in various fields:
The compound finds utility in producing specialty chemicals and materials due to its unique properties as a chiral precursor. Its role in metabolic engineering also opens avenues for biotechnological applications aimed at sustainable production processes.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3